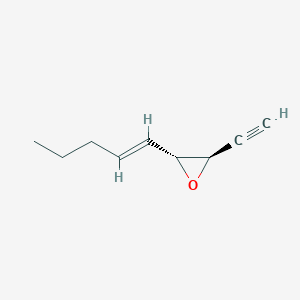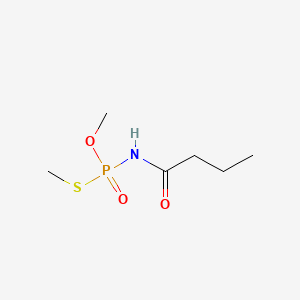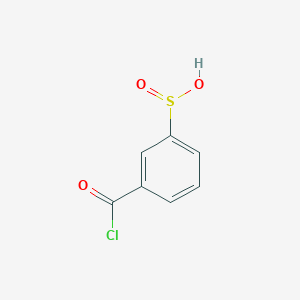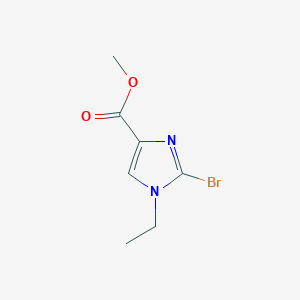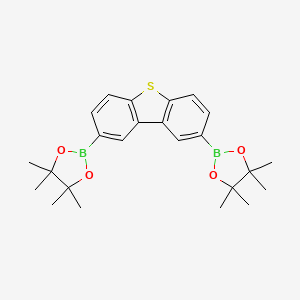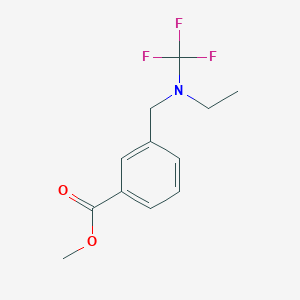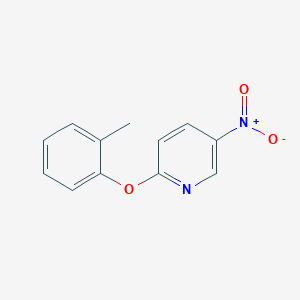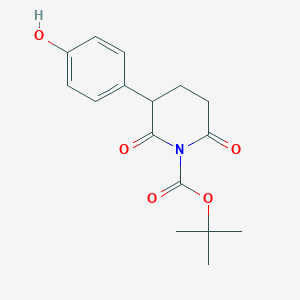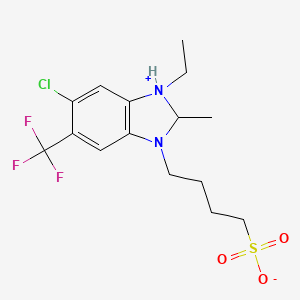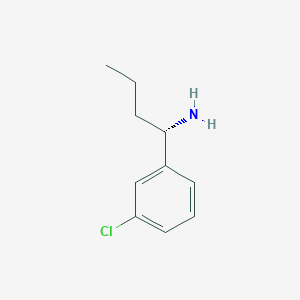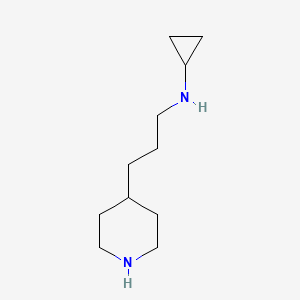
N-(3-(piperidin-4-yl)propyl)cyclopropanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(piperidin-4-yl)propyl)cyclopropanamine is a compound that features a cyclopropane ring attached to a piperidine moiety via a propyl chain. Piperidine derivatives are known for their significant role in the pharmaceutical industry, often serving as key intermediates in the synthesis of various drugs . The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and other scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(piperidin-4-yl)propyl)cyclopropanamine typically involves the reaction of cyclopropanamine with a piperidine derivative. One common method is the reductive amination of cyclopropanone with 3-(piperidin-4-yl)propylamine under hydrogenation conditions . This reaction is often catalyzed by palladium on carbon (Pd/C) in the presence of hydrogen gas.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound . Additionally, the purification process may involve crystallization or chromatography techniques to ensure the desired purity.
化学反应分析
Types of Reactions
N-(3-(piperidin-4-yl)propyl)cyclopropanamine can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Halogenating agents like N-bromosuccinimide (NBS)
Major Products
The major products formed from these reactions include various substituted piperidines, ketones, carboxylic acids, and amines .
科学研究应用
N-(3-(piperidin-4-yl)propyl)cyclopropanamine has a wide range of applications in scientific research:
作用机制
The mechanism of action of N-(3-(piperidin-4-yl)propyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The piperidine moiety can interact with various receptors and enzymes, modulating their activity . This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as neurotransmission and metabolism .
相似化合物的比较
Similar Compounds
N-(piperidin-4-yl)benzamide: Known for its anticancer properties.
N-(piperidin-4-yl)propylamine: Used in the synthesis of various pharmaceuticals.
Cyclopropylamine: A key intermediate in organic synthesis.
Uniqueness
N-(3-(piperidin-4-yl)propyl)cyclopropanamine is unique due to its combination of a cyclopropane ring and a piperidine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
属性
分子式 |
C11H22N2 |
|---|---|
分子量 |
182.31 g/mol |
IUPAC 名称 |
N-(3-piperidin-4-ylpropyl)cyclopropanamine |
InChI |
InChI=1S/C11H22N2/c1(7-13-11-3-4-11)2-10-5-8-12-9-6-10/h10-13H,1-9H2 |
InChI 键 |
ROOYDOUODGJLHN-UHFFFAOYSA-N |
规范 SMILES |
C1CC1NCCCC2CCNCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


